molecular formula C15H24N2O2S B8350105 4-[(Thiophen-3-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester

4-[(Thiophen-3-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8350105
M. Wt: 296.4 g/mol
InChI Key: JQBVPEWOKBHNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Thiophen-3-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H24N2O2S and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H24N2O2S

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 4-(thiophen-3-ylmethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C15H24N2O2S/c1-15(2,3)19-14(18)17-7-4-13(5-8-17)16-10-12-6-9-20-11-12/h6,9,11,13,16H,4-5,7-8,10H2,1-3H3

InChI Key

JQBVPEWOKBHNPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CSC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using general procedure A, 4-amino-piperidine-1-carboxylic acid tert-butyl ester (0.800 g, 4.30 mmol), thiophene-3-carbaldehyde (0.480 g, 4.30 mmol), acetic acid (20 drops, cat.) and sodium triacetoxyborohydride (1.27 g, 6.02 mmol) were combined in 1,2-dichloroethane (40 ml) and the resulting mixture was stirred at rt for 16 h. Standard basic workup gave the crude product as a tan oil. Purification by column chromatography on silica gel (CH2Cl2:MeOH:NH4OH, 96:3:1, v/v/v) gave 4-[(thiophen-3-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow oil (0.886 g, 73%). 1H-NMR (CDCl3) δ 1.27 (m, 3H), 1.45 (s+m, 1H), 1.84 (d, 2H, J=12.0 Hz), 2.66 (m, 1H), 2.80 (t, 2H, J=12.0 Hz), 3.85 (s, 2H), 4.01 (br d, 2H), 7.03 (d, 1H, J=6.0 Hz), 7.12 (s, 1H), 7.29 (m, 1H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Using general procedure A, 4-amino-1-Boc-piperidine (481 mg, 2.40 mmol) and 3-thiophenecarboxaldehyde (228 mg, 2.03 mmol) gave 4-[(thiophen-3-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester as a yellow oil (425 mg, 1.43 mmol, 71%). 1H NMR (CDCl3) δ 1.22-1.36 (m, 3H), 1.45 (s, 9H), 1.80-1.90 (m, 2H), 2.67 (tt, 1H, J=10.1, 3.9 Hz), 2.74-2.86 (m, 2H), 3.85 (s, 2H), 3.95-4.10 (m, 2H), 7.04 (dd, 1H, J=4.8, 1.5 Hz), 7.11-7.14 (m, 1H), 7.29 (dd, 1H, J=5.0, 2.9 Hz).
Quantity
481 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two

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